Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Overview
Description
Bicyclo[311]heptane-1,5-dicarboxylic acid is an organic compound with the molecular formula C₉H₁₂O₄ It is characterized by a bicyclic structure consisting of a seven-membered ring fused with a three-membered ring, and it contains two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane. This reaction typically requires the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired bicyclic structure .
Another method involves the ring-opening reactions of [3.1.1]propellane. This approach is analogous to the well-established preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane. The ring-opening reactions can be carried out using various reagents and conditions, including anionic methods .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid groups and the unique bicyclic structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carboxylic acid groups to primary alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of esters or amides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary alcohols, esters, and amides, depending on the specific reagents and conditions used.
Scientific Research Applications
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane-1,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to mimic the spatial arrangement of certain bioactive molecules, thereby influencing specific biochemical pathways. The carboxylic acid groups play a crucial role in these interactions, facilitating binding to target proteins and enzymes.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds also feature a bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[1.1.1]pentane derivatives: These compounds have a smaller bicyclic structure and are used in similar applications, including drug design and materials science.
The uniqueness of this compound lies in its specific ring size and the presence of two carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6(11)8-2-1-3-9(4-8,5-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVKFGWWIKOBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260788 | |
Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75328-55-1 | |
Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75328-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.